

Standard Operating Procedure: Acid Red 315 Staining for Biological Applications

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Compound of Interest

Compound Name: Acid Red 315

Cat. No.: B1172132

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 315 is a water-soluble, anionic azo dye belonging to the 1:2 metal complex category. [1][2] Its utility in biological staining stems from its ability to bind to basic cellular and tissue components. The fundamental principle of this staining method lies in the electrostatic attraction between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins within the tissue, a reaction that is optimized under acidic conditions.[3][4]

This document provides a comprehensive standard operating procedure (SOP) for the use of **Acid Red 315** as a histological stain for paraffin-embedded tissue sections. It is primarily intended for the staining of cytoplasm, muscle, and connective tissues. While **Acid Red 315** is noted for its fluorescent properties, this protocol focuses on its application in brightfield microscopy. Further optimization will be required for fluorescence imaging applications.

Core Requirements and Data Presentation

Successful and reproducible staining with **Acid Red 315** is dependent on the careful optimization of several key parameters. The following table outlines the recommended starting ranges for these variables. It is crucial for the user to empirically determine the optimal conditions for their specific tissue type, fixation method, and desired staining outcome.

Parameter	Recommended Starting Range	Key Considerations
Acid Red 315 Concentration	0.1% - 0.5% (w/v) in distilled water	Higher concentrations will decrease the required incubation time but may lead to overstaining.
Staining Solution pH	3.0 - 4.0	An acidic pH is critical for protonating tissue proteins, thereby enhancing their affinity for the anionic dye.[4][5] Adjust with glacial acetic acid.
Incubation Time	3 - 10 minutes	This is highly dependent on tissue type, thickness, and the concentration of the staining solution.
Differentiation	Brief rinse (seconds) in 0.1% acetic acid in 70% ethanol	This optional step allows for the controlled removal of excess stain and enhances contrast. It should be monitored visually.

Experimental Protocols

Materials and Reagents

- **Acid Red 315** (CAS No. 12220-47-2)
- Distilled or deionized water
- Glacial acetic acid
- Ethanol (reagent grade, 70%, 95%, and 100%)
- Xylene or a suitable xylene substitute
- Harris's Hematoxylin or other suitable nuclear stain

- Acid alcohol (e.g., 1% HCl in 70% ethanol)
- Scott's tap water substitute or other bluing agent
- Permanent mounting medium
- Paraffin-embedded tissue sections on charged slides

Safety Precautions

- Consult the Material Safety Data Sheet (MSDS) for **Acid Red 315** prior to use.[\[1\]](#)[\[6\]](#)
- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
- Handle **Acid Red 315** powder in a chemical fume hood to prevent inhalation.[\[6\]](#)
- All staining procedures should be carried out in a well-ventilated area.
- Dispose of all chemical waste in accordance with institutional and local regulations.

Preparation of Staining Solutions

1% (w/v) **Acid Red 315** Stock Solution:

- Weigh 1.0 g of **Acid Red 315** powder.
- Add to 100 mL of distilled water.
- Stir until fully dissolved. Gentle heating may be required.
- Store in a labeled, airtight container at room temperature, protected from light.

0.25% (w/v) **Acid Red 315** Working Solution (pH 3.5):

- Combine 25 mL of 1% **Acid Red 315** stock solution with 75 mL of distilled water.
- Add approximately 0.5 mL of glacial acetic acid.

- Verify the pH with a calibrated pH meter and adjust as necessary with glacial acetic acid or a dilute sodium hydroxide solution.

Staining Procedure for Paraffin-Embedded Sections

- Deparaffinization and Rehydration:
 - Xylene: 2 changes of 5 minutes each.
 - 100% Ethanol: 2 changes of 3 minutes each.
 - 95% Ethanol: 2 changes of 3 minutes each.
 - 70% Ethanol: 1 change of 3 minutes.
 - Rinse in running tap water.
- Nuclear Staining:
 - Immerse in Harris's Hematoxylin for 5-10 minutes.
 - Rinse in running tap water.
 - Differentiate in acid alcohol for a few seconds.
 - Rinse in running tap water.
 - Blue in Scott's tap water substitute for 1-2 minutes.
 - Rinse in running tap water.
- Cytoplasmic and Connective Tissue Staining:
 - Immerse in the 0.25% **Acid Red 315** working solution for 3-10 minutes.
 - Rinse briefly in distilled water.
- Dehydration, Clearing, and Mounting:

- 95% Ethanol: 2 changes of 2 minutes each.
- 100% Ethanol: 2 changes of 2 minutes each.
- Xylene: 2 changes of 5 minutes each.
- Mount with a permanent mounting medium.

Expected Staining Results:

- Nuclei: Blue to purple
- Cytoplasm, Muscle, Keratin: Red to pink
- Collagen: Lighter red to pink

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships governing the staining outcome.

Caption: A streamlined workflow for **Acid Red 315** staining.

Caption: Interplay of factors affecting staining intensity.

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